BenchChemオンラインストアへようこそ!

CBS-3595

Dual inhibition Synergy TNFα

Select CBS-3595 for its clinically validated dual p38α MAPK/PDE4 inhibition mechanism, delivering synergistic TNFα suppression unattainable with single-target agents. Documented 3.3× lower effective dose vs. selective p38α inhibitors in arthritis models, combined with favorable pharmacokinetics (low protein binding, no CYP inhibition), makes this the optimal translational probe for inflammation and autoimmune studies.

Molecular Formula C18H17FN4O2S
Molecular Weight 372.4 g/mol
CAS No. 908380-97-2
Cat. No. B1668694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBS-3595
CAS908380-97-2
SynonymsCBS-3595;  CBS 3595;  CBS3595.
Molecular FormulaC18H17FN4O2S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24)
InChIKeyDRMJRHUMYBYDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBS-3595 (CAS 908380-97-2): Quantitative Procurement Evidence for a Clinical-Stage Dual p38α MAPK/PDE4 Inhibitor


CBS-3595 (N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide) is a dual inhibitor of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), with a molecular formula of C₁₈H₁₇FN₄O₂S and a molecular weight of 372.4 g/mol [1]. It was identified through a medicinal chemistry program aiming to combine p38α MAPK and PDE4 inhibition into a single molecular entity to achieve synergistic anti-inflammatory effects [2]. CBS-3595 has progressed through in vitro characterization, ex vivo studies, and in vivo preclinical evaluation in rodents, dogs, and monkeys, culminating in a Phase I clinical trial in healthy human volunteers [3].

Why p38α MAPK Inhibitor Procurement Requires Compound-Specific Validation: CBS-3595 as a Differentiated Dual Pharmacophore


Substituting CBS-3595 with a generic p38α MAPK inhibitor (e.g., BIRB-796, SB203580, or VX-702) or a standalone PDE4 inhibitor (e.g., roflumilast, apremilast) would forfeit the unique dual-pharmacophore mechanism that defines its anti-inflammatory profile. CBS-3595 was deliberately designed as a single chemical entity that simultaneously engages both p38α MAPK and PDE4, a combination shown to produce synergistic attenuation of TNFα-driven inflammation that is not achievable through either target alone [1]. Furthermore, selective p38α MAPK inhibitors have historically faced clinical limitations due to toxicity and insufficient efficacy, whereas CBS-3595's balanced dual inhibition and favorable pharmacokinetic properties (including low plasma protein binding and absence of CYP inhibition) enabled progression to human Phase I trials [2]. Generic substitution would therefore compromise both mechanistic fidelity and translational relevance.

CBS-3595 Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Data


Dual p38α/PDE4 Inhibition: Synergistic Anti-Inflammatory Mechanism vs. Selective Inhibitors

CBS-3595 is a dual inhibitor of p38α MAPK and PDE4, a mechanism that distinguishes it from selective p38α MAPK inhibitors (e.g., BIRB-796) or PDE4 inhibitors (e.g., roflumilast). The combination of these two targets within a single molecule has been demonstrated to synergistically attenuate excessive anti-inflammatory responses [1]. In vitro, CBS-3595 inhibits p38α MAPK with an IC50 of 500 nM [2] and suppresses TNFα production with an IC50 of 700 nM [3].

Dual inhibition Synergy TNFα Inflammation

In Vivo Efficacy: CBS-3595 at Lower Dose vs. Selective p38α Inhibitor ML3403 in Rat Arthritis Model

In a head-to-head comparison in a Complete Freund's Adjuvant (CFA)-induced polyarthritis rat model, CBS-3595 demonstrated superior or equivalent anti-inflammatory and anti-nociceptive efficacy at a 3.3-fold lower dose compared to the selective p38α MAPK inhibitor ML3403. Repeated administration of CBS-3595 at 3 mg/kg and ML3403 at 10 mg/kg both markedly reduced paw edema, mechanical allodynia, and thermal hyperalgesia, and both compounds reduced IL-6 production while increasing IL-10 levels in paw tissue [1].

In vivo efficacy Arthritis Dose comparison ML3403

Favorable Pharmacokinetic and Drug-Drug Interaction Profile: Low Plasma Protein Binding and No CYP Inhibition

CBS-3595 exhibits a pharmacokinetic profile characterized by very low plasma protein binding (<50%) and no inhibition of major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 µM [1]. In contrast, many selective p38α MAPK inhibitors exhibit higher plasma protein binding, which can reduce free drug concentration and complicate in vitro-to-in vivo translation.

Pharmacokinetics Plasma protein binding CYP inhibition Drug-drug interaction

Clinical Translation: Phase I Trial Demonstrates Ex Vivo TNFα Inhibition in Humans

CBS-3595 is one of the few p38α MAPK/PDE4 dual inhibitors to have advanced into human clinical trials. A Phase I, placebo-controlled, single-blind, randomized, consecutive dosing study was conducted in healthy volunteers to assess safety, tolerability, pharmacokinetics, and ex vivo pharmacodynamics [1]. The trial demonstrated a clear relationship between CBS-3595 dose and inhibition of TNFα release ex vivo, confirming the mechanism of action in humans [2]. This clinical validation distinguishes CBS-3595 from research-grade p38α inhibitors that lack human safety or target engagement data.

Phase I Clinical trial TNFα Human pharmacodynamics

Optimal Use Cases for CBS-3595 Based on Differentiated Evidence


Preclinical In Vivo Efficacy Studies Requiring Dose-Sparing Dual Pharmacology

Given its demonstrated 3.3-fold lower effective dose compared to the selective p38α inhibitor ML3403 in a rat arthritis model [1], CBS-3595 is ideally suited for chronic in vivo studies where minimizing compound burden and potential off-target effects is critical. This includes rodent models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis where dual p38α/PDE4 inhibition may provide synergistic benefit without the toxicity associated with higher doses of selective inhibitors [2].

Translational Pharmacodynamic Studies Bridging In Vitro and Human Data

CBS-3595's progression to a Phase I clinical trial with confirmed ex vivo TNFα inhibition in humans [3] makes it a valuable tool for translational research. Investigators studying the link between p38α/PDE4 target engagement and downstream inflammatory biomarkers (e.g., TNFα, IL-6, IL-10) can leverage CBS-3595 to generate data that are more predictive of human responses than those obtained with non-clinical-stage tool compounds [4].

In Vitro Mechanistic Studies of Polypharmacology and Synergy

CBS-3595's dual inhibition of p38α (IC50 500 nM) and PDE4 (isoform-dependent potency) within a single chemical scaffold provides a unique probe for investigating synergistic anti-inflammatory signaling [5]. It is particularly relevant for studies exploring the crosstalk between MAPK and cAMP pathways in immune cells, as the compound's balanced activity avoids the confounding variables introduced by combining separate inhibitors [6].

Drug-Drug Interaction (DDI) and Safety Pharmacology Assessments

With documented lack of CYP inhibition at 10 µM and low plasma protein binding (<50%) [7], CBS-3595 serves as a well-characterized reference compound for DDI studies and for establishing baseline safety pharmacology parameters in preclinical development programs targeting inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBS-3595

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.